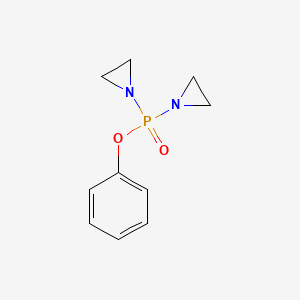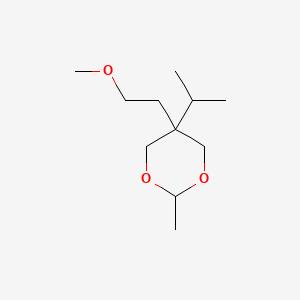
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a cis-configuration, indicating that the substituents are on the same side of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions might involve the replacement of one of the substituents with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane: may find applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a solvent.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism by which cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substituents.
2-Methyl-1,3-dioxane: Lacks the isopropyl and methoxyethyl groups.
5-Isopropyl-2-methyl-1,3-dioxane: Similar structure but different substituent positions.
Uniqueness
The unique combination of substituents in cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane may confer distinct chemical and physical properties, making it valuable for specific applications where other dioxanes might not be suitable.
Properties
CAS No. |
22644-78-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-9(2)11(5-6-12-4)7-13-10(3)14-8-11/h9-10H,5-8H2,1-4H3 |
InChI Key |
CIWCKAVUXAQVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(CCOC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



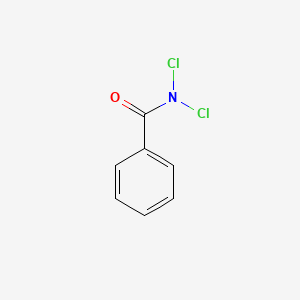




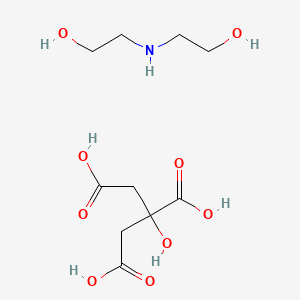
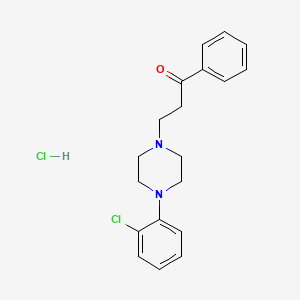

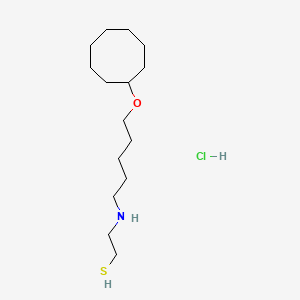
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

